molecular formula C6H6ClFN2 B12960371 (2-Chloro-4-fluoropyridin-3-yl)methanamine

(2-Chloro-4-fluoropyridin-3-yl)methanamine

Cat. No.: B12960371
M. Wt: 160.58 g/mol
InChI Key: XHMZQRAKYVKKNC-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the reaction of 2-chloro-4-fluoropyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoropyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

(2-Chloro-4-fluoropyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoropyridin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-3-fluoropyridin-4-yl)methanamine
  • (3-Fluoropyridin-2-yl)methanamine
  • (2-Fluoropyridin-3-yl)methanamine

Uniqueness

(2-Chloro-4-fluoropyridin-3-yl)methanamine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be leveraged in the design of new compounds and materials .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(2-chloro-4-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H,3,9H2

InChI Key

XHMZQRAKYVKKNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)CN)Cl

Origin of Product

United States

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